molecular formula C21H16ClN3 B11682122 (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine

カタログ番号: B11682122
分子量: 345.8 g/mol
InChIキー: NWLQXBIVVHQPLT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine (CAS: 333769-38-3) is a quinazoline derivative featuring a chloro substituent at position 6, a phenyl group at position 4, and a meta-tolylamine group at position 2 . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (phenyl, m-tolyl) groups, which influence both physicochemical properties and biological activity.

特性

分子式

C21H16ClN3

分子量

345.8 g/mol

IUPAC名

6-chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine

InChI

InChI=1S/C21H16ClN3/c1-14-6-5-9-17(12-14)23-21-24-19-11-10-16(22)13-18(19)20(25-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24,25)

InChIキー

NWLQXBIVVHQPLT-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

製品の起源

United States

化学反応の分析

反応の種類

    酸化: キナゾリン誘導体は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して、酸化反応を受ける可能性があります。

    還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物は、導入された特定の置換基と使用される反応条件によって異なります。 たとえば、酸化によってキナゾリンN-オキシドが生成される場合がありますが、置換反応によってキナゾリン環のさまざまな位置にさまざまな官能基を導入できます .

科学的研究の応用

Overview

(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is a compound belonging to the quinazoline family, notable for its potential therapeutic applications, particularly in cancer treatment. Its unique structure, featuring a chloro substituent and an amine group, allows for various chemical reactions, making it a valuable building block in medicinal chemistry.

Medicinal Chemistry

The primary application of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is in the field of medicinal chemistry. It serves as a precursor for synthesizing more complex quinazoline derivatives that exhibit significant biological activities. These derivatives are being explored for their potential in drug development targeting various cancers. Quinazoline-based drugs, such as erlotinib and gefitinib, are already established in clinical use for cancer therapy, indicating a promising pathway for this compound as well.

Anticancer Properties

Research indicates that (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine and its derivatives demonstrate antiproliferative effects against several cancer cell lines. Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells. For instance, quinazoline derivatives have been reported to inhibit the growth of breast cancer cells by targeting specific pathways involved in cell proliferation .

Biological Evaluation

Several studies have conducted biological evaluations of quinazoline derivatives, including (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine. These evaluations often involve assessing the compound's activity against various cancer types through in vitro assays. The results from such studies suggest that modifications to the quinazoline scaffold can enhance biological activity and selectivity against cancer cells .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibitory effects on breast cancer resistance protein and p-glycoprotein, suggesting potential for overcoming drug resistance in cancer therapy .
Study 2Synthesis and EvaluationA series of quinazoline derivatives were synthesized and evaluated for their antitumor properties, showing promising results against various cancer cell lines .
Study 3Molecular Docking StudiesInvestigated binding interactions with epidermal growth factor receptor (EGFR), providing insights into optimizing the compound's efficacy against specific cancer types .

作用機序

(6-クロロ-4-フェニル-キナゾリン-2-イル)-m-トリルアミンの作用機序は、細胞増殖と生存経路に関与する酵素や受容体などの特定の分子標的との相互作用を伴います。 キナゾリン誘導体は、細胞の成長と分裂を調節するシグナル伝達経路で重要な役割を果たすチロシンキナーゼを阻害することが知られています .

類似化合物との比較

Structural Analogues and Substituent Effects

Quinazoline derivatives vary primarily in substituents at positions 2, 4, and 5. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
(6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine 6-Cl, 4-Ph, 2-m-tolylamine C21H16ClN3 Balanced lipophilicity; kinase target
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br, 4-thiophen-2-ylmethyl C13H11BrN4S Bromine enhances electrophilicity
6-(Imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine 6-imidazo[1,2-a]pyridin-6-yl, 4-N-methyl-p-tolyl C23H20N6 Heterocyclic extension for solubility
6-Chloro-N-phenylquinazolin-4-amine 6-Cl, 4-Ph, 2-NH-Ph C14H10ClN3 Simpler structure; lower selectivity
2-Chloro-N-[3-(4-chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine 2-Cl, 6,7-OMe, 4-alkyl chain C19H19Cl2N3O2 Increased hydrophobicity

Key Observations :

  • Chloro vs.
  • Aromatic vs. Aliphatic Substituents : The m-tolyl group in the target compound improves solubility compared to purely aliphatic chains (e.g., 2-Chloro-N-[3-(4-chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine) .
  • Heterocyclic Extensions : Imidazo[1,2-a]pyridine substituents (e.g., 6-(Imidazo[1,2-a]pyridin-6-yl) derivatives) enhance π-π stacking interactions but may introduce synthetic complexity .

Yield Comparison :

  • Bromo-substituted intermediates: >95% purity via column chromatography .
  • Target compound analogues: Limited yield data, but purification methods (e.g., silica column with gradient elution) suggest comparable efficiency .

Selectivity Trends :

  • Smaller substituents (e.g., m-tolyl) favor selectivity over bulkier groups (e.g., thiophen-2-ylmethyl) .
  • Chloro at position 6 reduces off-target effects compared to methoxy or dimethoxy groups .

Physicochemical Properties

Property Target Compound 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-(Imidazo[1,2-a]pyridin-6-yl) Derivatives
Molecular Weight 345.8 g/mol 356.2 g/mol ~342–356 g/mol
LogP (Predicted) ~3.5 ~3.8 ~2.9–3.2
Solubility (aq.) Moderate (chloro) Low (bromine, thiophene) High (imidazo-pyridine)
Hydrogen Bond Donors 1 1 1–2

Notes:

  • The m-tolyl group in the target compound balances lipophilicity (LogP ~3.5), favoring both solubility and membrane permeability .

生物活性

The compound (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine is part of a broader class of quinazoline derivatives known for their diverse biological activities, particularly in cancer treatment. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine, have been extensively studied for their pharmacological potential. These compounds exhibit various biological activities such as:

  • Anticancer : Inhibition of tumor growth and induction of apoptosis in cancer cells.
  • Antimicrobial : Activity against bacterial and fungal strains.
  • Anti-inflammatory : Reduction of inflammation in various models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine through various mechanisms:

Cytotoxicity and Apoptosis Induction

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, a study reported the following IC50 values for related quinazoline derivatives:

CompoundCell LineIC50 (µM)
6nA549 (Lung)5.9 ± 1.7
6nSW-480 (Colon)2.3 ± 0.91
6nMCF-7 (Breast)5.65 ± 2.33

These values indicate that (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine has a potent antiproliferative effect, particularly against lung cancer cells (A549) .

The compound's mechanism involves inducing apoptosis through the activation of specific pathways:

  • Cell Cycle Arrest : Treatment with (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine leads to an accumulation of cells in the S-phase, indicating a disruption in cell cycle progression.
  • Apoptotic Pathways : Flow cytometry analysis revealed that this compound can induce early and late apoptosis in treated cancer cells, with significant percentages observed at higher concentrations .

Antimicrobial Activity

In addition to its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. A study evaluated various synthesized alkaloids for their antibacterial effects against different strains:

Bacterial StrainMIC (µM) Range
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results suggest that compounds similar to (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine could also serve as effective antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives, providing insights into their biological activities:

  • Study on Apoptosis Induction : A study indicated that specific quinazoline derivatives could induce apoptosis in human cancer cell lines, with notable ratios observed after treatment with compounds structurally related to (6-Chloro-4-phenyquinazolin) .
  • Mechanistic Investigations : Research involving molecular docking studies has elucidated how these compounds interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), which plays a critical role in tumorigenesis .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have revealed that modifications can significantly enhance their biological activity, suggesting pathways for developing more potent therapeutic agents .

Q & A

Basic: What are the standard protocols for synthesizing (6-Chloro-4-phenyl-quinazolin-2-yl)-m-tolyl-amine, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves nucleophilic substitution reactions. A common approach uses 6-chloro-4-phenylquinazoline intermediates reacted with m-tolylamine in polar aprotic solvents like DMF or DMSO, with Hunig’s base (N,N-diisopropylethylamine) to scavenge HCl byproducts. For example, analogous procedures (e.g., Suzuki couplings for quinazoline derivatives) recommend microwave-assisted heating (150°C, 1 h) to accelerate coupling reactions and improve yields . Optimization strategies include:

  • Solvent selection : DMF enhances solubility of aromatic amines.
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Critical for confirming substitution patterns and aromatic proton environments. For example, quinazoline derivatives show distinct δ 8.5–9.0 ppm signals for N-heterocyclic protons .
  • LCMS : Used to verify molecular weight (e.g., HRMS-ESI) and purity. Gradient elution (acetonitrile/water with 0.025% TFA) achieves baseline separation, with retention times monitored at 254 nm .
  • HPLC : Reversed-phase columns (C18) with UV detection ensure purity >95% under validated methods .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activity data across different studies?

Answer:

  • Standardized assays : Use identical kinase inhibition protocols (e.g., Reaction Biology Corporation’s radiometric assays) to minimize variability .
  • Control compounds : Include reference inhibitors (e.g., GW-441756) for activity benchmarking .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects, as seen in agricultural chemical studies using randomized block designs .

Advanced: What strategies are recommended for elucidating the mechanism of action in kinase inhibition assays?

Answer:

  • Kinetic studies : Determine inhibition constants (Kᵢ) via dose-response curves under varying ATP concentrations .
  • Competitive binding assays : Use fluorescent probes (e.g., ADP-Glo™) to assess competitive vs. non-competitive binding.
  • Molecular docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., CLK1/DYRK1A structures) to identify key interactions .

Basic: What are the critical parameters to consider when assessing the stability of this compound under various storage conditions?

Answer:

  • Temperature : Store at –20°C in inert atmospheres to prevent degradation.
  • Light exposure : Use amber vials to avoid photolytic cleavage of the chloro-substituent.
  • Solvent compatibility : Lyophilize from acetonitrile/water mixtures for long-term stability, as recommended for thiazole-amine analogs .

Advanced: How should a structure-activity relationship (SAR) study be structured to identify key functional groups responsible for inhibitory activity?

Answer:

  • Systematic substitution : Synthesize analogs with modifications at the 6-chloro, 4-phenyl, and m-tolyl positions.
  • Biological testing : Screen against kinase panels (e.g., CLK1, DYRK1A) to correlate substituents with IC₅₀ values .
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to map steric/electronic requirements, as demonstrated for morpholinyl-quinazolin-4-amine derivatives .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound's biological activity?

Answer:

  • Enzyme assays : Use recombinant kinases (e.g., CLK1) with [γ-³²P]ATP to measure phosphorylation inhibition .
  • Cell viability assays : Test in cancer cell lines (e.g., HCT-116) using MTT/WST-1 protocols, noting EC₅₀ values.
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorogenic substrates .

Advanced: What analytical approaches are recommended for detecting environmental degradation products?

Answer:

  • LC-MS/MS : Monitor hydroxylated or dechlorinated metabolites using MRM transitions (e.g., m/z 362→178 for parent compound) .
  • Environmental sampling : Follow INCHEMBIOL protocols for abiotic/biotic compartment analysis (soil, water, biota) .
  • Degradation kinetics : Apply pseudo-first-order models to half-life calculations under UV/ozone exposure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。